molecular formula C8H8BrNO3S B7589966 3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid

3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid

Cat. No. B7589966
M. Wt: 278.13 g/mol
InChI Key: NSOIGOVAPABBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of thiophene, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. The compound has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid is not fully understood. However, it is believed to interact with specific receptors in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid can affect various physiological processes, including cell proliferation, apoptosis, and inflammation. The compound has also been shown to have an impact on the central nervous system, with potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid in lab experiments is its ability to bind to specific receptors, making it a valuable tool for studying protein-ligand interactions. However, the compound can be difficult to synthesize and is not readily available, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid. One area of interest is the development of new drugs based on the compound's ability to bind to specific receptors. Another potential direction is the investigation of the compound's impact on various physiological processes, with potential applications in the treatment of diseases such as cancer and Alzheimer's. Additionally, further research is needed to fully understand the compound's mechanism of action and potential limitations in lab experiments.

Synthesis Methods

The synthesis of 3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid can be achieved through a multi-step process. The first step involves the bromination of thiophene, followed by the conversion of the resulting compound to 3-bromo-thiophene-2-carboxylic acid. The final step involves the coupling of the acid with amino-propanoic acid to form the desired compound.

Scientific Research Applications

3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid has been used in various scientific research applications, including the study of protein-ligand interactions and drug discovery. The compound has been shown to bind to specific receptors in the body, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

3-[(3-bromothiophene-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c9-5-2-4-14-7(5)8(13)10-3-1-6(11)12/h2,4H,1,3H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOIGOVAPABBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromothiophene-2-carbonyl)amino]propanoic acid

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